4-Bromo-2-tert-butyl-6-chlorophenylamine

Description

Nomenclature and Chemical Classification

4-Bromo-2-tert-butyl-6-chlorophenylamine belongs to the broader chemical class of substituted anilines, specifically categorized as a halogenated aromatic amine. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound is officially designated as 4-bromo-2-(tert-butyl)-6-chloroaniline. Alternative naming conventions include 2-tert-butyl-4-bromo-6-chlorobenzenamine, which emphasizes the benzenamine core structure with specific positional substitution patterns.

The compound represents a trisubstituted aniline derivative, characterized by the presence of two halogen substituents and one alkyl substituent on the aromatic ring. This classification places it within the category of polyhalogenated aromatic amines, which are compounds of significant interest in medicinal chemistry and materials science applications. The specific substitution pattern creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule.

Chemical databases recognize this compound through various synonymous nomenclature systems. The systematic naming emphasizes the positional relationships between substituents, with the amino group serving as the primary functional group that defines the aniline character. The presence of both electron-withdrawing halogen atoms and the electron-donating tert-butyl group creates an interesting electronic balance that affects the compound's chemical behavior.

Structural Identification and Representation

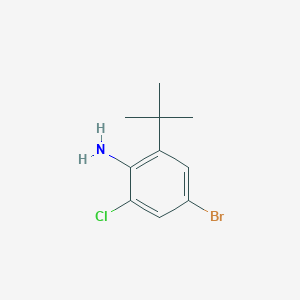

The molecular structure of this compound can be precisely described through various chemical representation systems. The compound possesses a molecular formula of C₁₀H₁₃BrClN, indicating ten carbon atoms, thirteen hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom. The molecular weight is calculated as 262.57 grams per mole, reflecting the substantial contribution of the halogen atoms to the overall molecular mass.

The Simplified Molecular Input Line Entry System representation provides a concise structural description: ClC1=C(N)C(C(C)(C)C)=CC(Br)=C1. This notation clearly indicates the substitution pattern where the chlorine atom occupies the 6-position, the amino group is at the 1-position, the tert-butyl group is at the 2-position, and the bromine atom is at the 4-position of the benzene ring.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BrClN |

| Molecular Weight | 262.57 g/mol |

| Topological Polar Surface Area | 26.02 Ų |

| Calculated LogP | 3.9822 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 0 |

The three-dimensional structure reveals important steric considerations, particularly regarding the bulky tert-butyl group at the 2-position relative to the amino functionality. This spatial arrangement creates significant steric hindrance that can influence both the compound's reactivity patterns and its potential biological interactions. The computational chemistry data indicates a relatively high lipophilicity, as evidenced by the calculated LogP value of 3.9822, suggesting favorable partitioning into lipophilic environments.

Historical Context and Discovery

The development and characterization of this compound reflects the broader evolution of halogenated aromatic amine chemistry that has progressed significantly over recent decades. While specific historical documentation regarding the initial synthesis and discovery of this particular compound remains limited in the available literature, its development likely emerged from systematic investigations into polyhalogenated aniline derivatives.

The compound's emergence as a research target can be understood within the context of expanding interest in substituted anilines for pharmaceutical and industrial applications. The specific substitution pattern combining both bromine and chlorine atoms with a tert-butyl group represents a deliberate design approach to create molecules with unique electronic and steric properties. This type of systematic structural modification has become increasingly important in modern medicinal chemistry and materials science research.

Contemporary research efforts have focused on understanding the relationship between the specific substitution pattern and the resulting chemical properties. The combination of electron-withdrawing halogen atoms with the electron-donating tert-butyl group creates an interesting electronic environment that has attracted attention from synthetic chemists seeking to develop new reaction methodologies and applications.

Properties

IUPAC Name |

4-bromo-2-tert-butyl-6-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrClN/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVWVEFWQHBODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-tert-butyl-6-chlorophenylamine typically involves the following steps:

tert-Butylation: The tert-butyl group can be introduced at the second position through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Chlorination: The chlorine atom at the sixth position can be introduced using chlorinating agents such as thionyl chloride or sulfuryl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-tert-butyl-6-chlorophenylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The compound can be reduced to form corresponding aniline derivatives using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using nucleophiles like sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Aniline derivatives.

Substitution: Phenyl ethers or thiophenols.

Scientific Research Applications

Chemistry: 4-Bromo-2-tert-butyl-6-chlorophenylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique structural features make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of halogenated aromatic amines on biological systems. It may serve as a model compound to investigate the metabolism and toxicity of similar substances.

Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents. Research into its pharmacological properties could reveal new drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-tert-butyl-6-chlorophenylamine depends on its specific application and the target molecules it interacts with. In general, aromatic amines can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to various biological effects. The molecular targets and pathways involved may include:

Enzymatic Activation: Metabolism by cytochrome P450 enzymes to form reactive intermediates.

DNA Interaction: Binding to DNA and causing mutations or other genetic alterations.

Protein Binding: Interaction with proteins, leading to changes in their function or structure.

Comparison with Similar Compounds

The structural and functional attributes of 4-Bromo-2-tert-butyl-6-chlorophenylamine can be contextualized by comparing it to related compounds. Below is a detailed analysis based on the provided evidence and general chemical principles:

Structural Analog: 2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol ()

This compound, synthesized via Schiff base formation between 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine, shares bromo and chloro substituents but differs in functional groups and substitution patterns .

Table 1: Comparative Analysis

Key Differences and Implications

Electronic Effects: The electron-withdrawing Cl and Br substituents in both compounds may polarize the aromatic ring, but the phenolic -OH in the analog enhances acidity (pKa ~10) versus the neutral amine in the target compound.

Synthetic Utility : The analog’s Schiff base functionality enables coordination chemistry (e.g., metal complexes), whereas the target’s primary amine may serve as a coupling partner in Ullmann or Buchwald-Hartwig reactions.

Biological Activity

Overview

4-Bromo-2-tert-butyl-6-chlorophenylamine (CAS No. 1079742-66-7) is an organic compound notable for its potential biological activities. This compound features a bromine and chlorine atom on a phenyl ring, along with a tert-butyl group, which influences its chemical properties and biological interactions. Research into its biological activity has revealed various mechanisms of action, potential therapeutic applications, and interactions with biological systems.

The molecular formula of this compound is C10H12BrClN. The presence of halogens (bromine and chlorine) contributes to its reactivity and potential as a pharmacophore in drug development.

| Property | Value |

|---|---|

| Molecular Weight | 275.56 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | Indicates lipophilicity |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, which may modulate enzymatic activity or receptor signaling pathways.

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : Its structure suggests potential binding to various receptors, which could lead to therapeutic effects in conditions such as inflammation or cancer.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against several bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Assays

Cytotoxicity studies using human cell lines have shown that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.3 |

| MCF-7 (breast cancer) | 22.5 |

| HEK293 (normal cells) | >100 |

Case Studies

- Case Study on Antitumor Activity : A study investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor volume compared to control groups, suggesting potential use as an anticancer agent.

- Neuroprotective Effects : Research exploring the neuroprotective properties of the compound found that it could reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Bromo-2-tert-butyl-6-chlorophenylamine, and how can reaction yields be optimized?

- Methodological Answer : A plausible route involves Buchwald-Hartwig amination or Ullmann coupling to introduce the tert-butylamine group to a pre-functionalized bromo-chloro aromatic scaffold. For optimization, reaction parameters such as catalyst loading (e.g., Pd-based catalysts), ligand selection (e.g., Xantphos), and solvent polarity (e.g., toluene vs. DMF) should be systematically varied. Monitoring intermediates via TLC or HPLC (as in purification protocols from ) ensures reaction progression. Low yields (e.g., 33% in ) may arise from steric hindrance from the tert-butyl group; microwave-assisted synthesis or elevated temperatures could mitigate this.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve the tert-butyl group (δ ~1.3 ppm for H) and aromatic protons (split due to bromine/chlorine substituents). H-C HSQC/HMBC clarifies connectivity.

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX programs, as in ) resolves steric effects from the tert-butyl group and confirms regiochemistry. Pre-crystallization purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight, as demonstrated in .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps). Compare with experimental UV-Vis spectroscopy (in solvents of varying polarity) and cyclic voltammetry. Discrepancies may arise from solvent effects or crystal packing (e.g., tert-butyl-induced steric effects). Validate computational models using crystallographic data ( ) to refine torsional angles and van der Waals interactions.

Q. What strategies address low reproducibility in catalytic amination reactions involving bulky substituents like tert-butyl?

- Methodological Answer :

- Catalyst Screening : Test bulky ligands (e.g., DavePhos) to reduce steric clash, as suggested by analogous Pd-catalyzed couplings in .

- Solvent Optimization : Low-polarity solvents (e.g., mesitylene) may improve catalyst stability.

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reactive intermediates and adjust reagent stoichiometry dynamically.

Q. How should researchers design experiments to probe the compound’s stability under varying thermal and photolytic conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under nitrogen/air atmospheres.

- Accelerated Stability Studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC (). Compare with dark controls.

- Mechanistic Probes : Use radical traps (e.g., TEMPO) to identify degradation pathways.

Data Analysis and Interpretation

Q. How can researchers reconcile conflicting NMR data for aromatic proton splitting patterns?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 80°C) may resolve rotational barriers caused by the tert-butyl group.

- 2D NMR : NOESY/ROESY correlations clarify spatial proximity of substituents.

- Computational NMR Prediction : Tools like ACD/Labs or Gaussian-derived chemical shifts validate assignments .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with biological activity.

- Machine Learning : Train models on datasets including steric parameters (e.g., Taft values) and solubility data (logP) to predict SAR trends.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.